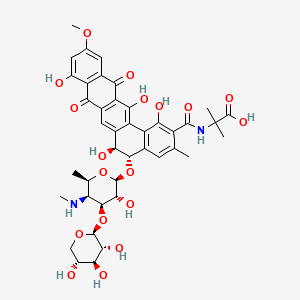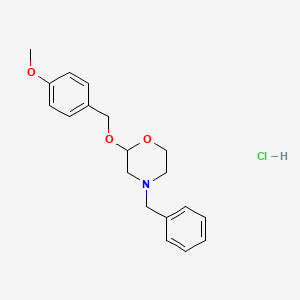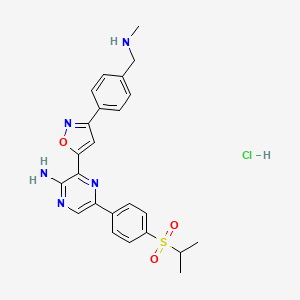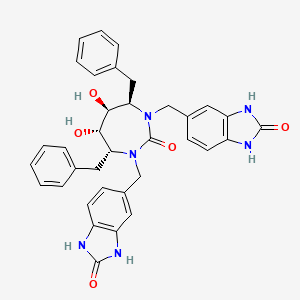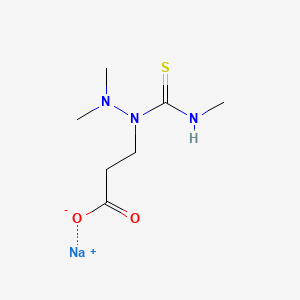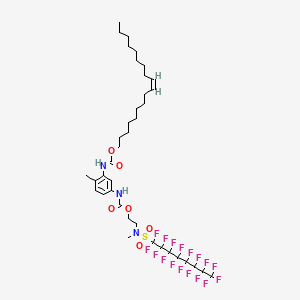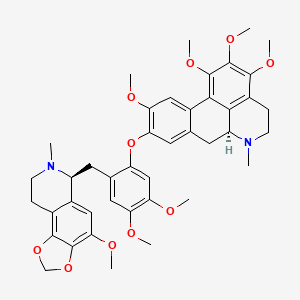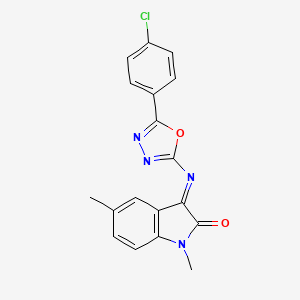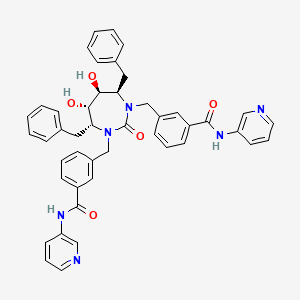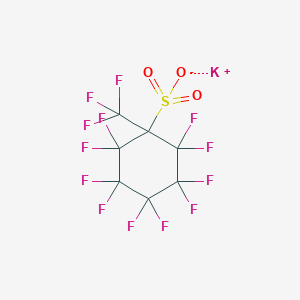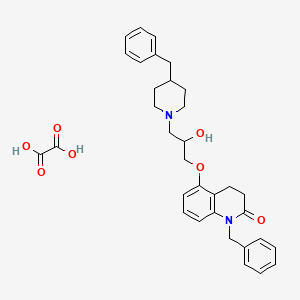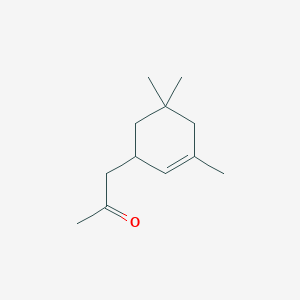
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene is an organic compound with a unique structure that includes a cyclohexene ring substituted with an oxopropyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene can be achieved through several methods. One common approach involves the acylation of a cyclohexene derivative with an oxopropyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an organic solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene involves its interaction with various molecular targets. The oxopropyl group can act as a nucleophile, participating in reactions with electrophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Oxopropyl)theobromine: A derivative of theobromine with similar structural features.
N-(2-Oxopropyl)benzimidazolium chloride: A compound with an oxopropyl group attached to a benzimidazole ring.
Uniqueness
1-(2-Oxopropyl)-3,5,5-trimethyl-2-cyclohexene is unique due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
224300-96-3 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-2-one |
InChI |
InChI=1S/C12H20O/c1-9-5-11(6-10(2)13)8-12(3,4)7-9/h5,11H,6-8H2,1-4H3 |
Clé InChI |
MGJVDGQTRTVPQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1)(C)C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




